molecular formula C17H15N7O3 B2640991 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892767-38-3

1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2640991
CAS No.: 892767-38-3
M. Wt: 365.353
InChI Key: MVWROGJKXIRDPH-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Synthesis of the oxadiazole ring: This step involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Coupling of the pyridine ring: The final step involves coupling the pyridine ring to the oxadiazole-triazole intermediate through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethoxyphenyl)-3-isopropylurea
  • 1-(2,5-dimethoxyphenyl)-4-(pyridin-3-yl)-1H-1,2,3-triazol-5-amine

Uniqueness

1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is unique due to its combination of the triazole, oxadiazole, and pyridine rings, which confer distinct chemical properties and potential applications. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions compared to similar compounds.

Biological Activity

1-(2,5-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that incorporates a triazole ring and an oxadiazole moiety, both of which are known for their diverse pharmacological properties.

Chemical Structure

The compound can be represented by the following IUPAC name:

  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that compounds containing triazole and oxadiazole rings exhibit a variety of biological activities including:

  • Anticancer Activity : Many derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and enzyme inhibition.
  • Antimicrobial Properties : Certain derivatives demonstrate effectiveness against various bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. Key mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation (e.g., HDAC and thymidylate synthase) .
  • Induction of Apoptosis : Studies have shown that it can increase the expression of pro-apoptotic factors like p53 and activate caspase pathways in cancer cells .

Research Findings

A review of recent literature reveals significant findings regarding the biological activity of similar compounds:

Anticancer Studies

A study on 1,2,4-oxadiazole derivatives highlighted their ability to inhibit HDAC enzymes with IC50 values ranging from 8.2 to 12.1 nM . These values suggest strong inhibitory potential compared to established drugs.

Antimicrobial Activity

Another investigation into oxadiazole derivatives demonstrated selective inhibition against certain pathogenic bacteria with IC50 values in the low micromolar range . This indicates potential for development as antimicrobial agents.

Case Study 1: Anticancer Activity in MCF-7 Cells

In vitro studies using MCF-7 breast cancer cells showed that the compound increased apoptotic markers significantly compared to controls. This suggests a promising role in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Mycobacterium tuberculosis, with several compounds exhibiting IC90 values below 10 μM, indicating effective anti-tubercular properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50/IC90 Values
Compound AAnticancerHDAC Inhibition8.2 nM
Compound BAntimicrobialMycobacterium tuberculosis3.73 μM (IC90)
Compound CApoptosis InductionCaspase Activation in MCF-7 CellsNot specified

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O3/c1-25-11-3-4-13(26-2)12(9-11)24-15(18)14(21-23-24)17-20-16(22-27-17)10-5-7-19-8-6-10/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWROGJKXIRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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